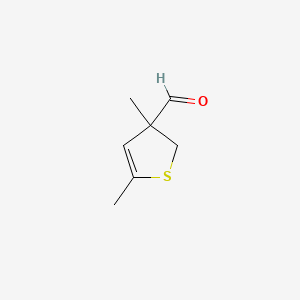
3,5-dimethyl-2H-thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2H-thiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with two methyl groups and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production often employs the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions typically involve elevated temperatures and the use of phosphorus pentasulfide as a catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: 3,5-Dimethyl-2H-thiophene-3-carboxylic acid.
Reduction: 3,5-Dimethyl-2H-thiophene-3-methanol.
Substitution: Various halogenated thiophene derivatives.
Scientific Research Applications
3,5-Dimethyl-2H-thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2H-thiophene-3-carbaldehyde largely depends on its interaction with biological targets. It can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity. The aldehyde group is particularly reactive, allowing the compound to form covalent bonds with amino acid residues in proteins, potentially altering their function .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methyl groups, making it less sterically hindered and potentially less reactive.
3-Methylthiophene-2-carbaldehyde: Contains only one methyl group, resulting in different electronic and steric properties.
2,5-Dimethylthiophene: Lacks the aldehyde group, significantly altering its reactivity and applications.
Uniqueness: 3,5-Dimethyl-2H-thiophene-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3,5-dimethyl-2H-thiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H10OS/c1-6-3-7(2,4-8)5-9-6/h3-4H,5H2,1-2H3 |
InChI Key |
GACXFMOHGWTWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CS1)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


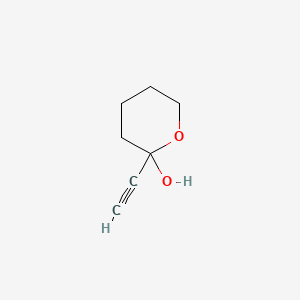
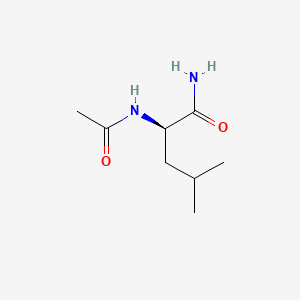
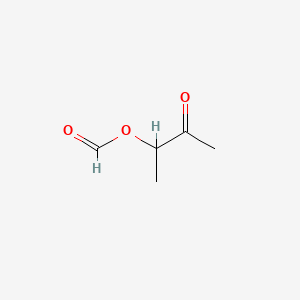
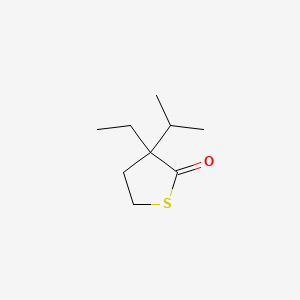

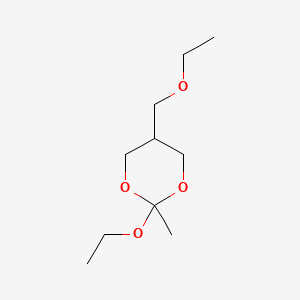
![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
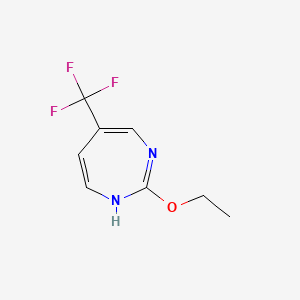
![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
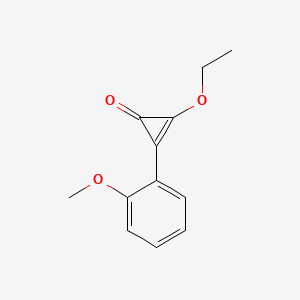
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
